N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the search results .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results .Scientific Research Applications
Antimicrobial and Antifungal Activities
A study by Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a linezolid intermediate, and evaluated their antimicrobial potency. These compounds, especially sulfonamide derivatives, showed potent antifungal and good to potent antimicrobial activities, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 25.0 µg/mL against selected bacterial strains and fungi (Janakiramudu et al., 2017).
Enzyme Inhibitory Activities
Mincione et al. (2005) prepared a series of thioureido-substituted sulfonamides with potent inhibitory properties against carbonic anhydrase isozymes II and XII. Some derivatives significantly reduced elevated intraocular pressure in a rabbit model of glaucoma, showcasing their potential in treating glaucoma by inhibiting cytosolic CA II and transmembrane CA XII (Mincione et al., 2005).
Anticancer Activities
Ghorab et al. (2015) reported on the cytotoxic activity of novel sulfonamide derivatives against breast (MDA-MB-231) and colon (HT-29) cancer cell lines. The study identified compounds with promising anticancer activities, highlighting the potential therapeutic applications of sulfonamide derivatives in cancer treatment (Ghorab et al., 2015).
Antiproliferative Activities
A study by Mert et al. (2014) designed and synthesized pyrazole-sulfonamide derivatives to evaluate their in vitro antiproliferative activities against HeLa and C6 cell lines. Some compounds demonstrated cell-selective effects, especially against rat brain tumor cells (C6), with activities comparable to standard anticancer drugs (Mert et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)morpholine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN4O5S2/c1-15-11-7-9(13)10(8-12(11)16(2)24(15,20)21)14-23(18,19)17-3-5-22-6-4-17/h7-8,14H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAJXLCRVKWWHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NS(=O)(=O)N3CCOCC3)F)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.